1-({6-[(4-METHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE
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Overview
Description
1-({6-[(4-METHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE is a complex heterocyclic compound that combines multiple functional groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-({6-[(4-METHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE involves several steps:
Cyclization Reaction: The initial step involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold.
Benzotriazole Formation: Finally, the benzotriazole moiety is introduced through a nucleophilic substitution reaction with 1H-1,2,3-benzotriazole.
Chemical Reactions Analysis
1-({6-[(4-METHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions are common, especially at the benzotriazole moiety, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-({6-[(4-METHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-({6-[(4-METHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase, interfering with their normal function.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
1-({6-[(4-METHOXYPHENOXY)METHYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE can be compared with other triazolothiadiazole derivatives:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomers have different ring fusion patterns, affecting their chemical reactivity and biological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines:
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C18H15N7O2S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15N7O2S/c1-26-12-6-8-13(9-7-12)27-11-17-22-25-16(20-21-18(25)28-17)10-24-15-5-3-2-4-14(15)19-23-24/h2-9H,10-11H2,1H3 |
InChI Key |
WPTYCWGDMDQBGC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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